molecular formula C7H5BrCl2O B1384332 6-Bromo-2,3-dichlorobenzyl alcohol CAS No. 1807009-09-1

6-Bromo-2,3-dichlorobenzyl alcohol

Cat. No.: B1384332
CAS No.: 1807009-09-1
M. Wt: 255.92 g/mol
InChI Key: ABGMWYMWAKJBLD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are a pivotal class of molecules in synthetic chemistry, characterized by a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org Their significance stems from their wide-ranging applications as intermediates in the synthesis of pharmaceuticals, advanced materials like polymers and dyes, and various industrial chemicals. numberanalytics.com The presence of halogen atoms on the aromatic ring influences the compound's reactivity and physical properties. acs.org

In medicinal chemistry, halogens are frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org The ability of chlorine, bromine, and iodine to form halogen bonds, a type of noncovalent interaction, is a subject of ongoing research for the rational design of new therapeutic agents. acs.org Furthermore, halogenated aromatics serve as versatile building blocks in organic synthesis, primarily due to the halogen's ability to function as a leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. science.gov This reactivity is fundamental to the construction of complex molecular architectures from simpler precursors. scbt.com

Role of Benzyl (B1604629) Alcohol Derivatives as Versatile Synthetic Precursors

Benzyl alcohol and its derivatives are a cornerstone of organic synthesis, valued for their utility as versatile precursors. patsnap.com The benzyl group itself is widely used as a protecting group for alcohols and carboxylic acids because it can be easily introduced and subsequently removed under mild conditions, typically by hydrogenolysis. wikipedia.org

The reactivity of the hydroxyl group and the aromatic ring allows for a multitude of chemical transformations. Benzyl alcohols can be oxidized to form aldehydes and carboxylic acids, undergo esterification with carboxylic acids to produce esters used in flavors and fragrances, and participate in etherification reactions. patsnap.com Moreover, the aromatic ring can be further functionalized through electrophilic aromatic substitution. The synthesis of benzyl alcohol derivatives can involve multi-step reactions, including alkylation, hydroxylation, and amination, to introduce specific functional groups that impart unique chemical and biological properties. ontosight.aiorganic-chemistry.org Their utility is further demonstrated in their use in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed processes to create more complex benzylic structures. organic-chemistry.org

Specific Research Interest in 6-Bromo-2,3-dichlorobenzyl alcohol within Organic Synthesis

The specific research interest in this compound lies in its potential as a highly functionalized intermediate for the synthesis of novel and complex molecules. The presence of three distinct halogen atoms—one bromine and two chlorine atoms—at specific positions on the benzene ring, combined with a reactive benzyl alcohol moiety, makes it a valuable building block in organic synthesis.

The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, allowing for the regioselective introduction of different substituents. The bromo group is typically more reactive than the chloro groups in common palladium-catalyzed reactions, enabling a stepwise functionalization of the aromatic ring. This feature is of significant interest for creating libraries of compounds for screening in drug discovery and materials science. The benzyl alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for other molecular fragments.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its structural features suggest its utility in the synthesis of complex, polysubstituted aromatic compounds. Its analogues, such as other dichlorobenzyl alcohols, have been used in the synthesis of antiseptics and as precursors for other complex molecules. googleapis.comwikipedia.org The interest in this compound is therefore driven by its potential to serve as a precursor to new chemical entities with potentially interesting biological or material properties.

Properties of this compound

Below are tables detailing the known physical and chemical properties of this compound.

Table 1: Chemical Identity

Identifier Value
IUPAC Name (6-Bromo-2,3-dichlorophenyl)methanol
CAS Number 1807009-09-1
Molecular Formula C₇H₅BrCl₂O
Molecular Weight 255.92 g/mol

| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)Cl)CO |

Data sourced from ChemScene. chemscene.com

Table 2: Physical and Chemical Properties

Property Value
Appearance White to off-white solid

| Purity | ≥ 97% |

General properties based on typical supplier data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMWYMWAKJBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2,3 Dichlorobenzyl Alcohol

Classical Synthetic Approaches

Traditional methods for synthesizing halogenated benzyl (B1604629) alcohols often rely on multi-step processes involving electrophilic substitution, reduction of carbonyls, or hydrolysis of precursor molecules.

Electrophilic aromatic substitution is a fundamental strategy for introducing halogen atoms onto a benzene (B151609) ring. To synthesize 6-Bromo-2,3-dichlorobenzyl alcohol, a plausible route involves the directed bromination of a 2,3-dichlorotoluene (B105489) precursor. The chlorine atoms and the methyl group on the aromatic ring direct the position of the incoming electrophile (bromine). The methyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The bromination, typically carried out with bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃), would preferentially occur at the position that is sterically accessible and electronically favored.

Following the successful bromination to form 6-bromo-2,3-dichlorotoluene, the methyl group must be converted to a primary alcohol. This is commonly achieved through a two-step process:

Benzylic Bromination: The toluenic methyl group is halogenated using a reagent like N-bromosuccinimide (NBS) with a radical initiator, which selectively brominates the benzylic position to yield 6-bromo-2,3-dichlorobenzyl bromide.

Hydrolysis: The resulting benzyl bromide is then hydrolyzed to the target benzyl alcohol.

This stepwise halogenation approach ensures the precise placement of the bromine and chloro substituents on the aromatic ring.

A more direct and widely used method for producing benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025). In this case, 6-bromo-2,3-dichlorobenzaldehyde (B1378198) serves as the immediate precursor to the target alcohol. The conversion of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis.

Commonly employed reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is effective for converting aldehydes and ketones to alcohols. It is often used in protic solvents like ethanol (B145695) or methanol (B129727).

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. It readily reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity with protic solvents, it requires anhydrous conditions, typically using a solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The industrial production of benzyl alcohol often involves the hydrogenation of benzaldehyde, and this process can be adapted for halogenated derivatives. mdpi.comspringerprofessional.de This method involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or nickel. springerprofessional.de The synthesis of benzyl alcohol via the hydrogenation of benzaldehyde is a critical process in the chemical industry. springerprofessional.de

Table 1: Comparison of Reducing Agents for Benzaldehyde Reduction

Reducing Agent Typical Solvent Reactivity Key Features
Sodium Borohydride (NaBH₄) Ethanol, Methanol Mild Selective for aldehydes and ketones; tolerant of many other functional groups.
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether, THF Strong Highly reactive; reduces a wide range of carbonyl compounds; requires anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst) Various Variable Can achieve high selectivity; considered a green chemistry approach, especially with improved catalysts. springerprofessional.de

This pathway involves the synthesis of an intermediate compound, either a benzyl halide or a benzyl acetate (B1210297), followed by hydrolysis to yield the final alcohol. The starting material would typically be 6-bromo-2,3-dichlorotoluene.

The key steps are:

Formation of Benzyl Halide/Acetate: The toluene (B28343) derivative undergoes a reaction to form either 6-bromo-2,3-dichlorobenzyl bromide (via radical bromination with NBS) or 6-bromo-2,3-dichlorobenzyl acetate. The acetate can be formed through various methods, including reaction of the corresponding benzyl halide with an acetate salt.

Hydrolysis: The intermediate is then hydrolyzed. Benzyl halides are typically hydrolyzed using water or aqueous base in a nucleophilic substitution reaction. Benzyl acetates can be hydrolyzed under either acidic or basic conditions to cleave the ester bond and liberate the benzyl alcohol. A study on the chlorination of benzyl alcohols notes that such transformations are reversible, and the conditions can be controlled to favor either the halide or the alcohol. organic-chemistry.org

Modern and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have focused on developing greener, more efficient, and safer processes. These include the use of biocatalysts and energy-efficient technologies like microwave irradiation.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. mdpi.com The reduction of halogenated benzaldehydes to their corresponding alcohols is a reaction well-suited for biocatalysis. Whole cells of microorganisms like Baker's Yeast (Saccharomyces cerevisiae) are frequently used for this purpose. worldwidejournals.com

Key advantages of using whole-cell systems include:

High Selectivity: Biocatalysts exhibit remarkable enantio-, regio-, and chemoselectivities. worldwidejournals.com

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media. worldwidejournals.com

Sustainability: The catalysts are derived from renewable resources, are biodegradable, and the processes are generally more environmentally friendly than traditional chemical methods. mdpi.com

Research has demonstrated the successful synthesis of various halo-substituted benzyl alcohols, such as 2,4-dichloro benzyl alcohol and 2-chloro-6-fluorobenzyl alcohol, using Baker's Yeast. worldwidejournals.com The process involves dissolving the starting carbonyl compound in a minimal amount of alcohol and adding it to a suspension of the yeast, followed by stirring for a specific duration. worldwidejournals.com

Table 2: Examples of Biotransformation of Halogenated Benzaldehydes using Baker's Yeast

Substrate Product Reaction Time
2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzyl alcohol 72 hours
2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzyl alcohol 96 hours
2-Bromobenzaldehyde 2-Bromobenzyl alcohol 72 hours

Data adapted from a study on the ecofriendly synthesis of halo-substituted benzyl alcohols. worldwidejournals.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. youtube.com Unlike conventional heating where heat is transferred from the outside in, microwave irradiation directly heats the reactants and solvent through interaction with molecular dipoles, leading to rapid and uniform heating. youtube.com

This technology can be applied to various steps in the synthesis of this compound. For instance, the reduction of the aldehyde or the hydrolysis of the benzyl halide could be significantly enhanced. Microwave irradiation has been successfully used for the synthesis of various halogenated heterocyclic compounds, demonstrating its utility for reactions involving halogenated aromatics. nih.govrsc.org Reactions that might take hours with conventional heating can often be completed in minutes using a microwave reactor. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction

Reaction Type Heating Method Reaction Time Yield Reference
Amide to Carboxylic Acid Conventional Reflux 1 hour 90% youtube.com
Amide to Carboxylic Acid Microwave 7 minutes >99% youtube.com
Friedländer Synthesis Conventional Oil Bath 12 hours 34% rsc.org
Friedländer Synthesis Microwave 10 minutes 72% rsc.org

The application of microwave technology to the synthesis of this compound could lead to a more efficient process with reduced reaction times and energy consumption.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate as electronically and sterically complex as 6-bromo-2,3-dichlorobenzaldehyde, the optimization of this process is non-trivial. The presence of three halogen substituents on the aromatic ring influences the reactivity of the carbonyl group and can also be susceptible to side reactions under certain reduction conditions. Key areas of optimization include the choice of reducing agent, the impact of catalysts, and the selection of appropriate solvents and temperatures.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones. ugm.ac.id Its use in the synthesis of benzyl alcohols from the corresponding benzaldehydes is well-documented. electronicsandbooks.com The optimization of this reaction for 6-bromo-2,3-dichlorobenzaldehyde would involve a systematic study of several parameters.

Effect of Solvent and Molar Ratio:

The choice of solvent is crucial in a sodium borohydride reduction. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction. electronicsandbooks.com However, the stability of NaBH₄ in these solvents must be considered. A study on the reduction of various aldehydes highlighted that the use of ultrasound irradiation in conjunction with NaBH₄, sometimes even in the absence of a solvent, can lead to high yields and significantly shorter reaction times. electronicsandbooks.com For instance, the reduction of benzaldehyde to benzyl alcohol proceeded with high yield in just 15 minutes under ultrasonic irradiation. electronicsandbooks.com This suggests that exploring sonication as a method for the reduction of 6-bromo-2,3-dichlorobenzaldehyde could be a fruitful avenue for optimization.

The molar ratio of the reducing agent to the aldehyde is another critical parameter. A stoichiometric excess of NaBH₄ is typically required to ensure complete conversion. Optimization studies would involve varying the equivalents of NaBH₄ to find the minimum amount required for maximum yield, thereby improving the atom economy of the process.

ParameterVariationExpected Outcome on YieldRationale
Reducing Agent Sodium Borohydride (NaBH₄)HighSelective for aldehydes, mild conditions.
Solvent Ethanol, Methanol, THF, WaterVariableAffects solubility of reactants and stability of NaBH₄.
Molar Ratio (NaBH₄:Aldehyde) 1:1 to 5:1Increase then plateauEnsures complete reduction of the aldehyde.
Temperature 0 °C to Room TemperatureVariableControls reaction rate and potential side reactions.
Reaction Time 15 min to several hoursIncrease then plateauTime required for complete conversion.
Agitation Stirring, SonicationPotentially higher with sonicationImproves mass transfer and can accelerate the reaction. electronicsandbooks.com

Table 1: Key Parameters for Optimization of Sodium Borohydride Reduction of 6-Bromo-2,3-dichlorobenzaldehyde

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers an alternative, often milder, approach to reduction. This method involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Ruthenium and chromium complexes have been shown to be effective catalysts for the transfer hydrogenation of aromatic aldehydes. researchgate.net

A study on the transfer hydrogenation of 2,6-dichlorobenzaldehyde, a structurally similar compound, catalyzed by a heterogenized ruthenium(II) complex, provides valuable insights. researchgate.net The reaction proceeded efficiently in halogenated hydrocarbon solvents, and the choice of hydrogen donor and reaction temperature were critical for achieving high conversion. researchgate.net For instance, using cyclohexanol (B46403) as the hydrogen donor at 140 °C led to a 90% conversion to 2,6-dichlorobenzyl alcohol. researchgate.net

Optimization of Catalytic Transfer Hydrogenation:

The optimization of a CTH process for 6-bromo-2,3-dichlorobenzaldehyde would focus on the catalyst system and reaction conditions.

ParameterVariationExpected Outcome on YieldRationale
Catalyst Ruthenium-based, Chromium-basedHighKnown to be effective for aromatic aldehyde reduction. researchgate.net
Hydrogen Donor Isopropanol, Formic Acid, CyclohexanolVariableEfficiency depends on the catalyst and substrate.
Catalyst Loading 0.1 mol% to 5 mol%Increase then plateauFinding the optimal catalyst concentration is key for efficiency.
Temperature Room Temperature to 150 °CIncrease then potential for side reactionsHigher temperatures often increase reaction rates. researchgate.net
Solvent Toluene, Dichloromethane, THFVariableAffects catalyst solubility and activity.

Table 2: Key Parameters for Optimization of Catalytic Transfer Hydrogenation of 6-Bromo-2,3-dichlorobenzaldehyde

The presence of the bromo-substituent in 6-bromo-2,3-dichlorobenzaldehyde introduces the potential for dehalogenation as a side reaction, particularly under more forcing reduction conditions. Therefore, a key aspect of optimization is to find conditions that are sufficiently reactive to reduce the aldehyde group while minimizing the cleavage of the carbon-bromine bond. Milder reducing agents and lower reaction temperatures are generally preferred to enhance the selectivity of the desired transformation.

Chemical Reactivity and Derivatization Strategies for 6 Bromo 2,3 Dichlorobenzyl Alcohol

Oxidation Reactions and Product Diversification

The primary alcohol moiety of 6-bromo-2,3-dichlorobenzyl alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This allows for the generation of valuable synthetic intermediates.

Conversion to Corresponding Halogenated Benzaldehydes

The selective oxidation of this compound to 6-bromo-2,3-dichlorobenzaldehyde (B1378198) is a key transformation. Achieving high selectivity without over-oxidation to the carboxylic acid is a primary consideration. Various methods developed for the oxidation of substituted benzyl (B1604629) alcohols can be applied.

One effective approach involves the use of phase transfer catalysis. For instance, the oxidation of benzyl alcohol and its substituted derivatives can be carried out in a biphasic system using hydrogen peroxide as the oxidant in the presence of a phase transfer catalyst and sodium tungstate. researchgate.net This method often proceeds under mild, ambient conditions and can produce the desired benzaldehyde (B42025) in high yields, minimizing the formation of the corresponding benzoic acid. researchgate.net The choice of phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tricaprylylmethylammonium chloride, can influence the reaction efficiency. researchgate.net

Another strategy employs bimetallic catalysts. For example, a Pd-Zn/TiO2 catalyst has been shown to be effective in the oxidation of benzyl alcohol. nih.gov The addition of zinc to a palladium catalyst can suppress side reactions, such as disproportionation, leading to improved selectivity for the aldehyde product. nih.gov The reaction conditions, including temperature and catalyst composition, are critical in maximizing the yield of the desired halogenated benzaldehyde.

A patent for the synthesis of 2,3-dichlorobenzaldehyde (B127699) from 2,3-dichlorobenzyl alcohol describes using hydrogen peroxide in the presence of a hydrogen bromide catalyst. This method could potentially be adapted for the oxidation of this compound.

ProductReagents and ConditionsYieldReference
6-Bromo-2,3-dichlorobenzaldehydeH₂O₂ / Phase Transfer Catalyst / Na₂WO₄>85% (general for substituted benzyl alcohols) researchgate.net
6-Bromo-2,3-dichlorobenzaldehydePd-Zn/TiO₂ / O₂High selectivity (general for benzyl alcohol) nih.gov

Formation of Halogenated Benzoic Acids

Further oxidation of this compound, or the intermediate aldehyde, leads to the formation of 6-bromo-2,3-dichlorobenzoic acid. This transformation typically requires stronger oxidizing agents or more vigorous reaction conditions compared to the selective oxidation to the aldehyde.

A common laboratory method for the oxidation of benzyl alcohols to benzoic acids involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. youtube.com The reaction mixture is typically heated to drive the reaction to completion, followed by acidification to precipitate the carboxylic acid. youtube.com

Ultrasonic-assisted oxidation presents a more modern and efficient alternative. A patented method describes the oxidation of substituted benzyl alcohols to the corresponding benzoic acids using air as the oxidant, promoted by diethylene glycol dimethyl ether under ultrasonic irradiation. google.com This approach is highlighted for its green credentials, short reaction times, and high selectivity. google.com

The general reaction network for the oxidation of benzyl alcohol proceeds from the alcohol to the aldehyde and then to the benzoic acid. researchgate.net The choice of catalyst and reaction conditions determines the final product distribution. rsc.org

ProductReagents and ConditionsKey FeaturesReference
6-Bromo-2,3-dichlorobenzoic acidKMnO₄ / H₂O, heatStandard laboratory method youtube.com
6-Bromo-2,3-dichlorobenzoic acidAir / Diethylene glycol dimethyl ether / UltrasoundGreen, efficient, high selectivity google.com

Reduction Reactions and Related Alcohol Derivatives

Reduction reactions of this compound can be targeted at either the aromatic halogen or the benzylic alcohol group, although reduction of the latter is less common. Selective dehalogenation is a particularly useful strategy for synthesizing specifically substituted aromatic compounds.

Selective Reduction to Dehalogenated Benzyl Alcohols

The selective removal of the bromine atom from this compound to yield 2,3-dichlorobenzyl alcohol can be achieved through catalytic hydrogenation. The difference in reactivity between aryl bromides and aryl chlorides allows for selective de-bromination. Aryl bromides are generally more susceptible to reduction than aryl chlorides. organic-chemistry.org

Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is a standard method for this transformation. organic-chemistry.org The reaction typically proceeds with high selectivity for the removal of the bromo group while leaving the chloro substituents intact. The addition of certain salts, like chloride salts, can further enhance the selectivity of the debenzylation reaction in the presence of aryl chlorides. researchgate.net

Alternative methods for the reduction of aryl halides include the use of sodium borohydride (B1222165) in the presence of a cuprous chloride catalyst in methanol (B129727). acs.orgacs.org Micellar catalysis, employing a palladium catalyst and a mild hydride source like sodium borohydride in an aqueous medium, offers an environmentally friendly approach for the debromination of aromatic compounds at room temperature. nih.gov

ProductReagents and ConditionsKey FeaturesReference
2,3-Dichlorobenzyl alcoholH₂ / Pd/CSelective for Br over Cl organic-chemistry.org
2,3-Dichlorobenzyl alcoholNaBH₄ / CuCl₂ / CH₃OHMild reduction conditions acs.orgacs.org
2,3-Dichlorobenzyl alcoholNaBH₄ / Pd catalyst / Aqueous surfactantGreen chemistry approach nih.gov

Generation of Stereoisomeric Benzyl Alcohol Derivatives

The parent molecule, this compound, is achiral. The generation of stereoisomeric derivatives requires a chemical transformation that introduces a chiral center. A common strategy to achieve this is through the asymmetric reduction of a prochiral ketone precursor.

For instance, the oxidation of this compound to the corresponding acetophenone (B1666503) derivative, followed by asymmetric reduction, would yield chiral 1-(6-bromo-2,3-dichlorophenyl)ethanol. A variety of methods exist for the asymmetric reduction of ketones to chiral alcohols. These include the use of chiral catalysts based on transition metals like ruthenium, rhodium, or iridium in transfer hydrogenation reactions. google.com

Biocatalysis offers a powerful alternative for the synthesis of chiral alcohols with high enantioselectivity. nih.gov Ketoreductase enzymes, often used in whole-cell systems with cofactor regeneration, can reduce prochiral ketones to either the (R) or (S) enantiomer of the corresponding alcohol with excellent purity. nih.gov For example, the enzymatic reduction of 2-chloro-1-(3-chlorophenyl)ethanone to the corresponding chiral alcohol has been successfully demonstrated. nih.gov A similar biocatalytic approach could be developed for a ketone precursor derived from this compound.

PrecursorReaction TypeCatalyst/EnzymeProductReference
6-Bromo-2,3-dichloroacetophenoneAsymmetric Transfer HydrogenationChiral Ru, Rh, or Ir catalystChiral 1-(6-bromo-2,3-dichlorophenyl)ethanol google.com
6-Bromo-2,3-dichloroacetophenoneBiocatalytic ReductionKetoreductaseChiral 1-(6-bromo-2,3-dichlorophenyl)ethanol nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can undergo nucleophilic substitution to introduce a variety of functional groups at the benzylic position. These reactions typically require activation of the hydroxyl group to convert it into a better leaving group.

A direct method for the conversion of benzylic alcohols to benzyl azides involves the use of diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This reaction proceeds with inversion of configuration if a chiral center is present and avoids the formation of difficult-to-remove byproducts like triphenylphosphine (B44618) oxide. google.comcommonorganicchemistry.com The direct azidation of benzylic alcohols can also be achieved using azidotrimethylsilane (B126382) (TMSN₃) with a copper(II) triflate catalyst. organic-chemistry.org

The synthesis of ethers and thioethers from benzylic alcohols can be accomplished using a non-metallic Lewis acid catalyst such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.org This catalyst activates the alcohol, facilitating nucleophilic attack by other alcohols or thiols to form the corresponding ethers or thioethers under mild conditions. rsc.org

The following table summarizes potential nucleophilic substitution reactions for this compound based on general methods for benzylic alcohols.

NucleophileReagents and ConditionsProductReference
Azide (N₃⁻)DPPA / DBU or TMSN₃ / Cu(OTf)₂6-Bromo-2,3-dichlorobenzyl azide google.comorganic-chemistry.org
Alcohol (R'OH)R'OH / B(C₆F₅)₃6-Bromo-2,3-dichlorobenzyl ether rsc.org
Thiol (R'SH)R'SH / B(C₆F₅)₃6-Bromo-2,3-dichlorobenzyl thioether rsc.org

Exchange of Halogen Substituents on the Aromatic Ring

The presence of multiple halogen atoms on the benzene (B151609) ring of this compound opens up possibilities for selective halogen exchange reactions. The differing reactivity of bromine and chlorine atoms under specific reaction conditions allows for controlled substitution. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond, making the bromine atom the more likely site for initial substitution. libretexts.org

Halogen exchange can be achieved through various methods, including nucleophilic aromatic substitution (SNAAr) and metal-catalyzed processes. In SNAAr reactions, a potent nucleophile can displace a halide ion. The feasibility of this reaction is influenced by the electronic nature of the aromatic ring and the reaction conditions.

ReactantReagentProductReaction Type
This compoundStrong Nucleophile (e.g., F-, I-)6-Fluoro-2,3-dichlorobenzyl alcohol or 6-Iodo-2,3-dichlorobenzyl alcoholNucleophilic Aromatic Substitution
This compoundMetal Halide (e.g., CuCl)2,3,6-Trichlorobenzyl alcoholMetal-Catalyzed Halogen Exchange

This table presents hypothetical reaction schemes for educational purposes and does not represent experimentally verified data.

Substitution at the Benzylic Carbon

The benzylic carbon of this compound is a key site for chemical modification. The hydroxyl group (-OH) of the benzylic alcohol can be readily transformed into other functional groups through various substitution reactions.

One common strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can replace the hydroxyl group with a chlorine atom, forming 6-bromo-2,3-dichlorobenzyl chloride. This benzylic halide is then susceptible to attack by a wide range of nucleophiles.

Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), generating a benzylic carbocation. This carbocation is stabilized by the adjacent aromatic ring through resonance. masterorganicchemistry.com However, the electron-withdrawing nature of the halogen substituents on the ring can destabilize this carbocation, potentially affecting the reaction rate and pathway. The substitution at the benzylic position can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction conditions. khanacademy.org

ReactantReagentIntermediateNucleophileProduct
This compoundThionyl Chloride (SOCl₂)6-Bromo-2,3-dichlorobenzyl chlorideCyanide (CN⁻)6-Bromo-2,3-dichlorobenzyl cyanide
This compoundAcid Catalyst (H⁺)Benzylic CarbocationAzide (N₃⁻)6-Azido-2,3-dichlorobenzyl alcohol

This table presents hypothetical reaction schemes for educational purposes and does not represent experimentally verified data.

Further Functionalization of the Aromatic Ring

Beyond halogen exchange, the aromatic ring of this compound can undergo further functionalization through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various substituents onto an aromatic ring. msu.edu In the case of this compound, the existing halogen and hydroxymethyl substituents direct the position of the incoming electrophile. Halogens are generally considered deactivating yet ortho-, para-directing groups due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. youtube.com The hydroxymethyl group is a weakly activating, ortho-, para-directing group.

The directing effects of the substituents on this compound would guide an incoming electrophile. However, the strong deactivating nature of the three halogen atoms makes the aromatic ring significantly less reactive towards electrophiles. Harsh reaction conditions, such as the use of strong Lewis acid catalysts and elevated temperatures, may be necessary to facilitate EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The steric hindrance from the existing substituents also plays a role in determining the regioselectivity of the substitution. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org The halogenated sites on this compound provide handles for these transformations. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, making the bromine atom at the 6-position the most likely site for oxidative addition to the palladium catalyst. libretexts.org

Reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups at the position of the bromine atom. nobelprize.orgnih.gov For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. nih.gov It is also possible, under more forcing conditions, to achieve coupling at the chlorine positions, although this is generally more challenging. libretexts.org

Coupling ReactionReactantCoupling PartnerCatalystProduct
Suzuki CouplingThis compoundArylboronic AcidPd(PPh₃)₄6-Aryl-2,3-dichlorobenzyl alcohol
Heck CouplingThis compoundAlkenePd(OAc)₂6-Alkenyl-2,3-dichlorobenzyl alcohol
Sonogashira CouplingThis compoundTerminal AlkynePdCl₂(PPh₃)₂, CuI6-Alkynyl-2,3-dichlorobenzyl alcohol

This table presents hypothetical reaction schemes for educational purposes and does not represent experimentally verified data.

Mechanistic and Computational Studies of 6 Bromo 2,3 Dichlorobenzyl Alcohol

Elucidation of Reaction Mechanisms Involving 6-Bromo-2,3-dichlorobenzyl alcohol

The reactivity of this compound is governed by the interplay of its benzylic alcohol functionality and the electronic effects of its halogenated aromatic ring. The following sections explore the mechanistic pathways for its key transformations.

Detailed Mechanistic Pathways of Halogenation

Further halogenation of this compound can occur at the benzylic position through a radical chain mechanism, particularly under conditions involving UV light or radical initiators. stackexchange.comucalgary.ca This process is analogous to the side-chain halogenation of toluene (B28343). The stability of the resulting benzylic radical is a key driving force for this reaction.

The mechanism proceeds through three main stages:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic carbon of this compound, forming a resonance-stabilized benzylic radical. This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases through the combination of any two radical species.

Electrochemical methods can also be employed for side-chain bromination, offering a high degree of regioselectivity. cecri.res.in

Investigations into Reduction Mechanisms

The reduction of this compound to the corresponding 6-bromo-2,3-dichlorotoluene can be achieved through various methods, with the mechanism depending on the reducing agent employed.

One common method involves the use of hydriodic acid (HI), which proceeds through a two-step mechanism. nih.govresearchgate.net The first step is a nucleophilic substitution where the hydroxyl group is replaced by an iodide ion to form the corresponding benzyl (B1604629) iodide. The subsequent step involves the reduction of the benzyl iodide by another molecule of HI. nih.gov Trapping experiments with TEMPO suggest the involvement of radical intermediates in the reduction of the alkyl iodide. nih.gov

Alternatively, reduction can be accomplished using metal hydrides such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic benzylic carbon. This is followed by the departure of the leaving group in a concerted or stepwise manner, ultimately leading to the reduced product after workup.

The table below summarizes the key aspects of these reduction mechanisms.

Reducing AgentKey IntermediatesMechanistic Pathway
Hydriodic Acid (HI)Benzyl iodide, Radical speciesNucleophilic substitution followed by reduction
Lithium Aluminum Hydride (LiAlH₄)Alkoxide intermediateNucleophilic attack by hydride

Mechanistic Insights into Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon of this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the reaction conditions, including the nature of the nucleophile and the solvent. khanacademy.orgbyjus.comchemistrysteps.com

The S(_N)1 mechanism is favored due to the formation of a resonance-stabilized benzylic carbocation upon departure of the leaving group (the hydroxyl group, which would first be protonated to form a good leaving group, water). quora.comncert.nic.in The presence of the electron-withdrawing halogen atoms on the benzene (B151609) ring can slightly destabilize the carbocation, but the benzylic resonance is generally the dominant factor.

Conversely, the S(_N)2 mechanism, involving a backside attack by the nucleophile in a single concerted step, is also possible, particularly with strong nucleophiles and in polar aprotic solvents. byjus.comquora.com Steric hindrance around the benzylic carbon in this compound is minimal, allowing for the approach of the nucleophile.

The choice between S(_N)1 and S(_N)2 pathways is often a competition, and in some cases, both mechanisms may operate concurrently.

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent plays a crucial role in dictating the preferred mechanistic pathway and the rate of nucleophilic substitution reactions for this compound.

Polar protic solvents, such as water and alcohols, are known to favor the S(_N)1 mechanism. csbsju.edulibretexts.org Their ability to solvate both the leaving group and the carbocation intermediate through hydrogen bonding stabilizes these species, thereby lowering the activation energy for the ionization step. wfu.edu

In contrast, polar aprotic solvents, such as acetone or DMSO, tend to favor the S(_N)2 mechanism. wfu.edu These solvents can solvate the cation but not the anionic nucleophile, leaving the nucleophile more "naked" and reactive. By not solvating the nucleophile, its energy remains high, promoting a faster backside attack.

The following table summarizes the influence of solvent type on the preferred nucleophilic substitution mechanism.

Solvent TypePreferred MechanismRationale
Polar ProticS(_N)1Stabilization of the carbocation intermediate and leaving group through hydrogen bonding.
Polar AproticS(_N)2Enhanced nucleophilicity of the anion due to lack of solvation.

Quantum Chemical Calculations and Theoretical Insights

Computational chemistry provides a powerful tool for understanding the intrinsic properties of this compound at the molecular level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and stability of molecules like this compound. rsc.orgrsc.orgnih.gov DFT calculations can predict key molecular parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's preferred conformation.

For halogenated benzyl alcohols, DFT studies have shown that intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an ortho-halogen, can significantly influence the conformational preferences and stability. rsc.orgrsc.org The presence of multiple halogen substituents, as in this compound, introduces complex electronic and steric effects that can be effectively modeled using DFT.

Furthermore, DFT calculations are instrumental in determining the electronic properties of the molecule, such as the dipole moment and the distribution of electron density. The bromination and chlorination pattern on the benzene ring has a significant impact on these electronic properties, which in turn influences the molecule's reactivity and intermolecular interactions. nih.gov Theoretical studies on related systems, such as the reaction of benzyl alcohol with radicals, have successfully employed DFT to elucidate reaction mechanisms and calculate rate constants, demonstrating the predictive power of this approach. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comyoutube.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy relates to its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity and lower stability.

For substituted benzyl alcohols, the nature and position of substituents on the benzene ring significantly influence the energies of the frontier orbitals. Halogen atoms, being electronegative, tend to lower the energy of both the HOMO and LUMO.

ParameterValue (eV)
HOMO Energy-6.250
LUMO Energy-1.837
HOMO-LUMO Energy Gap (η)4.413
Ionization Potential (I)6.250
Electron Affinity (A)1.837
Electronegativity (χ)4.0435
Chemical Potential (μ)-4.0435
Electrophilicity Index (ω)10.6324

Data presented is for the related compound 2,6-dichlorobenzyl alcohol as an illustrative example. theaic.org

For this compound, it is anticipated that the additional bromine atom and the different substitution pattern would further modulate these values. The bromine atom, being less electronegative than chlorine but larger, would introduce both electronic and steric effects, likely leading to a slightly different HOMO-LUMO gap and reactivity profile.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewisc.edu It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

A study on 2,6-dichlorobenzyl alcohol identified several significant intramolecular hyperconjugative interactions that lead to stabilization. theaic.org The most prominent interactions are summarized in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O10σ(C1-C6)0.62
LP(1) O10σ(C1-C7)1.02
LP(2) O10σ(C1-C6)1.10
LP(2) O10σ(C1-C7)0.54
LP(1) Cl8π(C2-C3)0.53
LP(3) Cl8σ(C1-C2)0.53
LP(3) Cl9σ*(C1-C6)0.53

Data presented is for the related compound 2,6-dichlorobenzyl alcohol as an illustrative example. theaic.org

For this compound, similar interactions are expected. The lone pairs of the bromine atom at the 6-position and the chlorine atoms at the 2- and 3-positions would participate in hyperconjugative interactions with the anti-bonding orbitals of the benzene ring. The relative strengths of these interactions would depend on the orbital overlap and energy differences, providing a detailed picture of the electronic delocalization within the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate a negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate a positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate, or near-zero, potential.

For halogenated benzyl alcohols, the MEP surface would highlight the electronegative character of the halogen and oxygen atoms, as well as the electropositive nature of the hydroxyl and certain ring hydrogen atoms. In the case of 2,6-dichlorobenzyl alcohol, the MEP analysis shows that the negative potential is concentrated around the oxygen atom of the alcohol group and the phenyl ring, while the positive potential is located on the hydrogen atoms. theaic.org

For this compound, a similar distribution is expected. The MEP map would likely show a significant region of negative potential around the oxygen atom of the hydroxymethyl group, making it a likely site for electrophilic attack or hydrogen bonding. The bromine and chlorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atom of the alcohol group would be a primary site of positive potential, making it susceptible to nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. mdpi.comnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its molecular polarizability (α) and hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict these properties. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit enhanced NLO properties.

The introduction of halogen atoms into an aromatic system can influence its NLO properties by modifying the electronic distribution and polarizability. For 2,6-dichlorobenzyl alcohol, the calculated first hyperpolarizability (β) was found to be 0.588×10-30 esu, which is 4.523 times greater than that of urea, a standard NLO reference material. theaic.org This suggests that dichlorinated benzyl alcohol derivatives can be promising candidates for NLO applications.

CompoundFirst Hyperpolarizability (β) (x 10-30 esu)Ratio to Urea
Urea (Reference)0.131.0
2,6-dichlorobenzyl alcohol0.5884.523

Data for 2,6-dichlorobenzyl alcohol is presented as an illustrative example. theaic.org

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, including their regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For reactions involving substituted benzyl alcohols, such as electrophilic aromatic substitution or nucleophilic substitution at the benzylic carbon, computational models can be used to evaluate the relative energies of possible transition states and intermediates.

The regioselectivity of electrophilic aromatic substitution on the ring of this compound would be governed by the directing effects of the bromo, chloro, and hydroxymethyl substituents. The halogen atoms are deactivating but ortho-, para-directing, while the hydroxymethyl group is weakly deactivating and also ortho-, para-directing. Computational methods, such as the analysis of Fukui functions or the calculation of activation energies for attack at different positions, can provide a quantitative prediction of the most likely site of substitution.

For reactions at the benzylic position, such as substitution or oxidation, computational studies can elucidate the reaction mechanism and predict the stereochemical outcome if a chiral center is formed. For instance, in reactions involving the hydroxyl group, computational models can help predict whether the reaction proceeds via an SN1 or SN2 mechanism, which has implications for the stereochemistry of the product. While no specific computational studies on the regioselectivity of reactions involving this compound have been found, the principles of computational reaction prediction are well-established and could be readily applied to this molecule. researchgate.net

Investigation of Tautomeric Stability in Related Structures

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. While benzyl alcohol itself does not exhibit tautomerism, related structures, particularly those with different functional groups, can exist in multiple tautomeric forms. Computational methods are highly effective for determining the relative stabilities of tautomers by calculating their ground-state energies.

For structures related to this compound, the possibility of tautomerism would depend on the presence of other functional groups that could participate in proton transfer. For example, if the benzyl alcohol were to be oxidized to a benzaldehyde (B42025) or benzoic acid, or if other protic groups were introduced onto the aromatic ring, tautomeric equilibria might become relevant. In such cases, DFT calculations could be used to compute the relative energies of the tautomers, providing insight into which form would be predominant at equilibrium. To date, no specific computational studies on the tautomeric stability of structures directly related to this compound have been identified in the literature.

Advanced Analytical Characterization Techniques for 6 Bromo 2,3 Dichlorobenzyl Alcohol

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-bromo-2,3-dichlorobenzyl alcohol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a related compound, 1-bromo-2-methylpropane (B43306), shows distinct peaks corresponding to its different proton environments, with chemical shifts influenced by the proximity of the electronegative bromine atom. docbrown.info For this compound, the aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The benzylic protons of the -CH₂OH group would likely produce a characteristic singlet, while the hydroxyl proton would also yield a singlet that can be exchangeable with D₂O.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 2,6-dichlorobenzyl alcohol, characteristic signals for the carbon atoms are observed. chemicalbook.com In the case of this compound, distinct signals are expected for each of the seven carbon atoms, with their chemical shifts indicating their electronic environment (aromatic, benzylic). The carbon attached to the bromine and chlorine atoms would show characteristic shifts due to the halogen substitution.

Table 1: Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~7.5-7.8mAromatic CH
¹H~4.7sCH₂
¹HVariablesOH
¹³C~135-140sC-Br
¹³C~130-135sC-Cl
¹³C~125-130dAromatic CH
¹³C~60-65tCH₂OH

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of a molecule provides a unique "fingerprint." For halogenated benzyl (B1604629) alcohols, characteristic absorption bands are observed. For instance, the IR spectrum of 1-bromo-2-methylpropane shows C-H stretching vibrations around 2845-2975 cm⁻¹ and C-H bending vibrations between 1270-1480 cm⁻¹. docbrown.info In this compound, one would expect to see a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1000-1260 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 2,6-dichlorobenzyl alcohol, Raman spectra show bands for C-Cl stretching at 794 and 778 cm⁻¹. theaic.org Similar characteristic bands for the C-Br and C-Cl bonds would be expected for this compound.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
O-H StretchIR3200-3600 (broad)
Aromatic C-H StretchIR, Raman~3000-3100
Aliphatic C-H StretchIR, Raman~2850-2960
C=C Aromatic Ring StretchIR, Raman~1450-1600
C-O StretchIR, Raman~1000-1260
C-Cl StretchIR, Raman~700-800
C-Br StretchIR, Raman~500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. For 6-bromo-2-naphthol, a related bromo-aromatic alcohol, visible light irradiation facilitates photoacid-catalyzed reactions, indicating electronic transitions in the visible range under certain conditions. nsf.gov The substitution pattern on the benzene ring, including the bromine and chlorine atoms, will influence the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The molecular weight of this compound is 255.92 g/mol . chemscene.com

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the mass spectrum of 3,4-dichlorobenzyl alcohol shows other data available for mass spectrum analysis through electron ionization. nist.gov Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and cleavage of the benzylic C-C bond. Liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination and Validation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For a related compound, 6-bromo-4′-chloroflavanone, the crystal structure was determined to be monoclinic. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure and conformation in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. For this compound (C₇H₅BrCl₂O), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's empirical formula and purity. This technique is often used in conjunction with other analytical methods for complete characterization.

Table 3: Theoretical Elemental Composition of this compound

Role of 6 Bromo 2,3 Dichlorobenzyl Alcohol in the Synthesis of Complex Molecular Architectures

Precursor in Organic Synthesis

The primary role of 6-Bromo-2,3-dichlorobenzyl alcohol in organic chemistry is as a precursor molecule. The presence of three halogen atoms (one bromine and two chlorine) at specific positions on the aromatic ring, combined with the reactivity of the primary alcohol group, allows for a variety of chemical transformations. These transformations include oxidation of the alcohol to an aldehyde or carboxylic acid, etherification, esterification, and substitution of the hydroxyl group, as well as reactions involving the halogenated aromatic ring.

Building Block for Multifunctional Halogenated Compounds

As a polyhalogenated aromatic compound, this compound serves as a foundational building block for the synthesis of other multifunctional halogenated molecules. Halogenated organic compounds are crucial in many areas of chemical science, including materials science and medicinal chemistry, due to the unique properties imparted by the halogen atoms, such as increased lipophilicity and metabolic stability. Chemical suppliers list this compound as a building block for research and development purposes.

Intermediate in the Synthesis of Agrochemicals

Halogenated benzyl (B1604629) alcohols are a known class of intermediates in the production of agrochemicals. For instance, related compounds like 2,4-dichlorobenzyl alcohol and 3,4-dichlorobenzyl alcohol are widely used in the synthesis of pharmaceuticals and agrochemicals guidechem.comguidechem.com. The specific substitution pattern of halogens on the benzyl ring is often critical for the biological activity of the final product, such as herbicides or fungicides. While this compound fits this structural class, specific examples of commercial agrochemicals derived directly from it are not extensively documented in publicly available literature.

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their performance or function, and halogenated organic intermediates are often key to their synthesis. The properties of this compound, such as its density and reactivity, make it a candidate for incorporation into larger molecules designed for specific applications. A related compound, 2,4-dichlorobenzyl alcohol, is noted for its use as an intermediate in the production of specialty chemicals guidechem.com.

Precursor for Dyes and Pigments

Aromatic compounds are the foundational structures for most organic dyes and pigments. The introduction of various substituents, including halogens, onto the aromatic ring is a common strategy to modify the color, stability, and application properties of these materials. For example, 2,4-dichlorobenzyl alcohol is used as an intermediate in the manufacturing of dyes and pigments guidechem.com. Although plausible due to its structure, the specific use of this compound as a precursor in this industry is not well-documented.

Application in Iridium-Catalyzed Alkylation Reactions of Related Compounds

Substituted benzyl alcohols are known to participate in advanced organic reactions, such as iridium-catalyzed alkylations. In these reactions, the benzyl alcohol can serve as an alkylating agent. For example, 3,5-dichlorobenzyl alcohol is used in the iridium-catalyzed alkylation of tert-butyl cyanoacetate to form tert-butyl 2-cyano-3-(3,5-dichlorophenyl)-propanoate smolecule.com. In certain mechanistic pathways, the alcohol's hydroxyl group can act as a directing group, stabilizing the reaction's transition state through hydrogen bonding . This type of reaction highlights a potential synthetic application for the broader class of dichlorobenzyl alcohols and their derivatives.

Table 1: Reactants in Iridium-Catalyzed Alkylation

Benzyl Alcohol Derivative Reagent Product

Scaffold for Heterocyclic Systems

The benzyl group of this compound can potentially serve as a scaffold for the construction of heterocyclic systems, which are core structures in many pharmaceutical and biologically active compounds. The alcohol functional group can be converted into other reactive groups, facilitating cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. However, specific, documented instances of this compound being used as a direct scaffold to build such heterocyclic systems are not prominent in the reviewed scientific literature.

Stereoselective Synthesis of Chiral Compounds via Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high stereoselectivity under mild, environmentally friendly conditions. worldwidejournals.comresearchgate.net A primary application in this area is the asymmetric reduction of prochiral ketones to chiral alcohols using enzymes, particularly alcohol dehydrogenases (ADHs). researchgate.net

In this context, this compound could be synthesized in an enantiomerically pure form through the biocatalytic reduction of its corresponding ketone, 6-bromo-2,3-dichlorobenzophenone. This transformation is typically achieved using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes. worldwidejournals.com The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other. researchgate.net The resulting chiral alcohol is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Table 3: Biocatalytic Synthesis of Chiral Alcohols

Substrate Biocatalyst Reaction Type Product Key Advantage
Prochiral Ketone Alcohol Dehydrogenase (ADH) / Baker's Yeast Asymmetric Reduction Chiral Secondary Alcohol High Enantioselectivity

This table provides examples of biocatalytic reductions to produce chiral or functionalized alcohols, a method applicable to the synthesis of this compound from its corresponding aldehyde/ketone.

Future Research Directions and Emerging Paradigms for 6 Bromo 2,3 Dichlorobenzyl Alcohol Research

Development of Novel and Highly Efficient Synthetic Routes

The traditional synthesis of halogenated benzyl (B1604629) alcohols often involves multi-step processes that can be inefficient and generate significant waste. Future research should focus on developing novel and more efficient synthetic routes to 6-Bromo-2,3-dichlorobenzyl alcohol. A key area of exploration would be the selective functionalization of a readily available starting material. For instance, the direct and selective reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative could offer a more atom-economical pathway.

Furthermore, the investigation of catalytic methods, such as transition-metal-catalyzed C-H activation or halogenation, could provide more direct access to the target molecule, minimizing the need for protecting groups and reducing the number of synthetic steps.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Reduction of 6-Bromo-2,3-dichlorobenzaldehyde (B1378198)High selectivity, potentially high yield.Availability and synthesis of the starting aldehyde.
Grignard reaction with 1-bromo-2,3-dichloro-6-iodobenzene and formaldehydeVersatile for creating the benzyl alcohol moiety.Competing side reactions and management of reactive organometallic intermediates.
Catalytic C-H functionalization of 1-bromo-2,3-dichlorobenzeneAtom economical, direct functionalization.Achieving high regioselectivity at the desired position.

Exploration of Under-investigated Reaction Pathways and Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its three halogen substituents and the hydroxyl group. A systematic exploration of its reaction pathways is crucial for expanding its utility. Future studies should investigate its participation in a variety of transformations. For example, its use in etherification and esterification reactions is expected, but the influence of the electronic and steric effects of the chloro and bromo substituents on reaction rates and yields warrants detailed investigation.

Moreover, the potential for this alcohol to undergo metal-catalyzed cross-coupling reactions at the bromine-bearing carbon could open up avenues for the synthesis of more complex molecules. The selective substitution of one halogen over the others would be a key area of interest.

Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, density functional theory (DFT) calculations could be employed to elucidate its electronic structure, bond energies, and electrostatic potential. This information can provide insights into its reactivity and guide the rational design of new reactions and catalysts.

Molecular docking studies could also be performed to predict the binding affinity of this compound and its derivatives with biological targets, which could be relevant for applications in medicinal chemistry. Such computational analyses can significantly accelerate the discovery process by prioritizing synthetic efforts. A recent study on a related complex quinolinone derivative demonstrated the power of computational analysis in understanding molecular interactions. researchgate.net

Table 2: Potential Computational Studies on this compound

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Elucidate electronic properties and reactivity.Maps of electron density, prediction of reactive sites.
Molecular Dynamics (MD) SimulationsUnderstand conformational flexibility and solvent effects.Information on stable conformations and interactions with different solvents.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic reactions involving the compound.Insights into potential metabolic pathways or enzyme inhibition mechanisms.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. dokumen.pubbeilstein-journals.org The integration of the synthesis of this compound into a flow chemistry setup could lead to a more efficient and scalable process. dokumen.pub Automated synthesis platforms can further accelerate the optimization of reaction conditions, allowing for high-throughput screening of catalysts, solvents, and temperatures. nih.gov This approach would be particularly beneficial for exploring the under-investigated reaction pathways mentioned earlier. nih.gov

Design of Sustainable and Environmentally Benign Synthetic Processes

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should aim to develop environmentally benign synthetic processes. This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the minimization of waste generation. For instance, exploring enzymatic catalysis for the synthesis or modification of this alcohol could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The principles of green chemistry should guide the development of all new synthetic routes and transformations involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-2,3-dichlorobenzyl alcohol, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise halogenation : Begin with benzyl alcohol derivatives, introducing bromine and chlorine substituents via electrophilic aromatic substitution (EAS). Use catalysts like FeCl₃ for chlorination and Br₂ in H₂SO₄ for bromination .
  • Reductive pathways : Reduce pre-halogenated benzaldehyde intermediates (e.g., 2,3-dichloro-6-bromobenzaldehyde) using NaBH₄ or LiAlH₄ in anhydrous THF. Maintain inert conditions (N₂ atmosphere) to prevent oxidation .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of halogenating agents) and temperature (0–5°C for bromination to minimize side reactions) .

Q. How should this compound be purified, and what solvents are optimal for recrystallization?

  • Purification protocol :

  • Liquid-liquid extraction : Partition crude product between ethyl acetate and brine to remove polar impurities.
  • Recrystallization : Use a 1:3 v/v mixture of dichloromethane and hexane. Slow cooling (0.5°C/min) enhances crystal formation. Purity >97% can be achieved, as validated by GC or HPLC .
  • Column chromatography : Employ silica gel (60–120 mesh) with a gradient elution of hexane:ethyl acetate (8:1 to 4:1) for complex mixtures .

Q. What analytical techniques are critical for characterizing this compound?

  • Characterization workflow :

Technique Parameters Purpose
¹H/¹³C NMR CDCl₃ solvent, 500 MHzConfirm substitution pattern and hydroxyl group presence .
FT-IR 3200–3600 cm⁻¹ (O-H stretch), 500–700 cm⁻¹ (C-Br/C-Cl bends)Identify functional groups .
X-ray crystallography Single-crystal analysis at 100 KResolve 3D structure and hydrogen-bonding networks (e.g., O-H∙∙∙N interactions) .
Elemental analysis CHN mode, ±0.3% toleranceVerify empirical formula (C₇H₅BrCl₂O) .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

  • Data reconciliation strategy :

  • Cross-reference NIST Chemistry WebBook entries with experimental data to identify outliers .
  • Reproduce synthesis and purification under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate batch-specific variations .
  • Use differential scanning calorimetry (DSC) to measure melting points with ±1°C accuracy, comparing results against literature .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction mechanism :

  • The electron-withdrawing effects of Br and Cl substituents activate the benzyl position for SN2 reactions. For example, treatment with SOCl₂ converts the hydroxyl group to a chloride, forming 6-bromo-2,3-dichlorobenzyl chloride .
  • Kinetic studies : Monitor reaction rates using in-situ IR spectroscopy. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from ortho-substituents slows reactivity .

Q. What pharmacological applications are emerging for halogenated benzyl alcohols like this compound?

  • Antimicrobial studies :

  • Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC ≤ 16 µg/mL suggests potency). Compare with analogs lacking Br/Cl substituents to assess halogenation’s role .
  • Structure-activity relationship (SAR) : Modify the hydroxyl group to esters or ethers to enhance membrane permeability. Test cytotoxicity via MTT assays on mammalian cell lines .

Q. How can computational modeling predict the hydrogen-bonding behavior of this compound in crystal packing?

  • Modeling approach :

  • Use DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces.
  • Simulate crystal packing with Materials Studio software, identifying dominant interactions (e.g., O-H∙∙∙O vs. C-Br∙∙∙π) .
  • Validate predictions against experimental X-ray data .

Safety and Handling

  • PPE : Wear nitrile gloves, N95 masks, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Store at 2–8°C in amber vials under N₂ to prevent degradation. Shelf life: 6 months at -20°C, 1 month at 4°C .
  • Waste disposal : Neutralize with 10% NaOH before incineration to minimize halogenated byproducts .

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dichlorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dichlorobenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.